Cas no 851756-51-9 ((2-Chloro-6-methylphenyl)boronic acid)

(2-Chloro-6-methylphenyl)boronic acid is a versatile boronic acid derivative commonly employed in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in organic synthesis. Its stable boronic acid functionality and chloro-methyl substitution pattern make it a valuable intermediate in pharmaceutical and agrochemical research, enabling the construction of complex biaryl structures. The compound exhibits good solubility in common organic solvents, facilitating its use in catalytic systems. Its reactivity can be further modulated by the electron-withdrawing chloro group and steric influence of the methyl group, allowing selective transformations. Proper handling under inert conditions is recommended to preserve stability. This reagent is particularly useful in medicinal chemistry for accessing substituted phenyl scaffolds.
(2-Chloro-6-methylphenyl)boronic acid structure
851756-51-9 structure
Product Name:(2-Chloro-6-methylphenyl)boronic acid
CAS No:851756-51-9
MF:C7H8BClO2
MW:170.40122127533
MDL:MFCD06797217
CID:4660366
PubChem ID:86048752
Update Time:2025-10-30

(2-Chloro-6-methylphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (2-Chloro-6-methylphenyl)boronic acid
    • 2-Chloro-6-methylphenylboronic acid
    • B-(2-Chloro-6-methylphenyl)boronic acid
    • J-519643
    • G64707
    • 851756-51-9
    • EN300-314315
    • Boronic acid, (2-chloro-6-methylphenyl)-
    • MFCD06797217
    • SCHEMBL15750735
    • Z1255431797
    • (2-Chloro-6-methylphenyl)boronicacid
    • MDL: MFCD06797217
    • Inchi: 1S/C7H8BClO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,10-11H,1H3
    • InChI Key: XYDCLLBIQICNJF-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(C)=C1B(O)O

Computed Properties

  • Exact Mass: 170.0305874g/mol
  • Monoisotopic Mass: 170.0305874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5

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(2-Chloro-6-methylphenyl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:851756-51-9)(2-Chloro-6-methylphenyl)boronic acid
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Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:51
Price ($):176/283/738
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Additional information on (2-Chloro-6-methylphenyl)boronic acid

The Comprehensive Overview of (2-Chloro-6-methylphenyl)boronic Acid (CAS No. 851756-51-9)

(2-Chloro-6-methylphenyl)boronic acid, with the CAS registry number 851756-51-9, is a significant compound in the field of organic synthesis and materials science. This compound belongs to the class of boronic acids, which have gained immense popularity due to their versatility in forming carbon-carbon bonds through transition metal-catalyzed coupling reactions, particularly the Suzuki-Miyaura coupling reaction. The structure of this compound consists of a phenyl ring substituted with a chlorine atom at position 2 and a methyl group at position 6, with a boronic acid group (-B(OH)₂) attached to the phenyl ring. This unique combination of substituents makes it an ideal building block for constructing complex aromatic systems with tailored electronic and steric properties.

The synthesis of (2-Chloro-6-methylphenyl)boronic acid typically involves multi-step processes, often starting from chlorobenzene derivatives. The introduction of the methyl group at position 6 is achieved through Friedel-Crafts alkylation or other electrophilic substitution methods, followed by the installation of the boronic acid group via nucleophilic aromatic substitution or other suitable methodologies. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste generation.

In terms of applications, (2-Chloro-6-methylphenyl)boronic acid has found extensive use in drug discovery and development. Its ability to participate in cross-coupling reactions allows chemists to rapidly assemble diverse libraries of biologically active molecules. For instance, researchers have utilized this compound as a key intermediate in the synthesis of potential anticancer agents, where the chlorine and methyl substituents play critical roles in modulating the pharmacokinetic properties and bioavailability of the resulting compounds. Furthermore, its application in the development of novel materials, such as organic light-emitting diodes (OLEDs), has been explored due to its ability to form conjugated systems with desirable electronic characteristics.

Recent studies have highlighted the importance of understanding the reactivity and stability of (2-Chloro-6-methylphenyl)boronic acid under various reaction conditions. For example, investigations into its thermal stability have revealed that it can withstand moderate heating without decomposition, making it suitable for high-throughput synthesis protocols. Additionally, research into its solubility properties has provided insights into optimizing reaction conditions for maximum yield and purity. These findings underscore the need for continued research into the fundamental properties of this compound to unlock its full potential in both academic and industrial settings.

From an environmental perspective, there is growing interest in developing sustainable methods for handling and disposing of (2-Chloro-6-methylphenyl)boronic acid. Boronic acids are generally considered less hazardous compared to other reactive intermediates; however, their proper management is essential to minimize ecological impact. Recent advancements in waste treatment technologies have provided innovative solutions for recycling and reusing byproducts generated during its synthesis, contributing to a more circular economy within the chemical industry.

In conclusion, (2-Chloro-6-methylphenyl)boronic acid (CAS No. 851756-51-9) stands as a pivotal compound in modern organic chemistry. Its role as a versatile building block in cross-coupling reactions, combined with its applications in drug discovery and materials science, positions it as an indispensable tool for researchers across various disciplines. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even greater role in shaping future advancements in chemistry and related fields.

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Amadis Chemical Company Limited
(CAS:851756-51-9)(2-Chloro-6-methylphenyl)boronic acid
A1230894
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):176/283/738
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